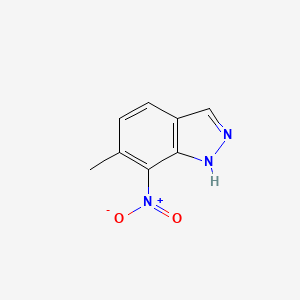
6-methyl-7-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indazole derivatives, including those substituted with nitro groups, typically involves strategies like nucleophilic substitution reactions, reduction of nitro compounds, or through the functionalization of existing indazole frameworks. Techniques such as the Davis-Beirut reaction have been utilized for constructing 2H-indazoles and their derivatives, showcasing the synthetic utility of nitroso intermediates in heterocycle synthesis through redox-neutral conditions with high functional group tolerance (Zhu, Haddadin, & Kurth, 2019).
Molecular Structure Analysis
The crystal structure of 7-nitro-1H-indazole derivatives reveals intramolecular hydrogen bonding between the oxygen atom of the nitro group and the NH group of the indazole ring, showing the importance of these interactions in determining the molecule's conformation and stability. Such structural features are critical for the compound's reactivity and interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2000).
Chemical Reactions and Properties
Indazole derivatives, including 6-methyl-7-nitro-1H-indazole, exhibit diverse chemical reactivities, such as acting as inhibitors for enzymes like nitric oxide synthase. Their reactivity can be attributed to the nitro group's electron-withdrawing effects and the indazole core's nucleophilicity, enabling various chemical transformations and interactions with biological targets (Bland-Ward & Moore, 1995).
Applications De Recherche Scientifique
Indazoles are important heterocyclic compounds that have a wide range of applications in various scientific fields . Here are some general applications of indazoles:
-
Medicinal Chemistry
- Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
- For example, niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .
-
Synthetic Chemistry
- Indazoles are synthesized through various methods including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
- For example, a Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
-
Phosphoinositide 3-Kinase δ Inhibitors
-
Synthesis of 1H- and 2H-Indazoles
-
1,3-Dipolar Cycloaddition Reactions
-
Radical-Mediated Decarboxylative C(sp3)-N Cross-Coupling
-
Phosphoryl Group Tuning
-
Radical-Mediated Decarboxylative C(sp3)-N Cross-Coupling
-
1,3-Dipolar Cycloaddition Reactions
-
Synthesis of N-Aryl-1H-Indazoles and Benzimidazoles
-
CuI-Catalyzed Coupling
-
Intramolecular Amination
Safety And Hazards
6-Methyl-7-nitro-1H-indazole is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Propriétés
IUPAC Name |
6-methyl-7-nitro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNZLMQVJRCIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363178 |
Source


|
| Record name | 6-methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-7-nitro-1H-indazole | |
CAS RN |
717881-06-6 |
Source


|
| Record name | 6-methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

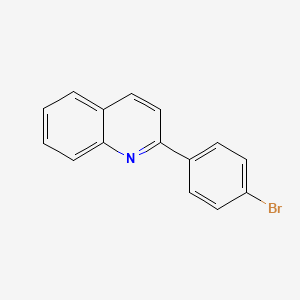
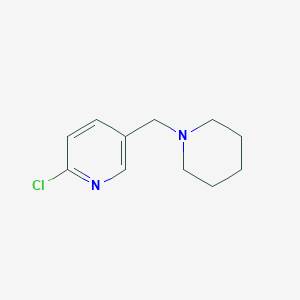
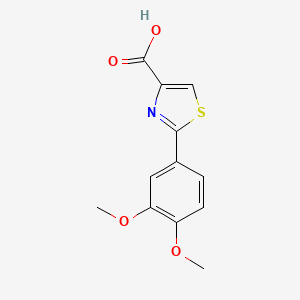
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)
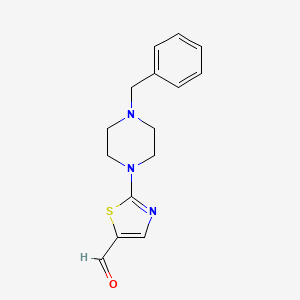
![4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid](/img/structure/B1270132.png)
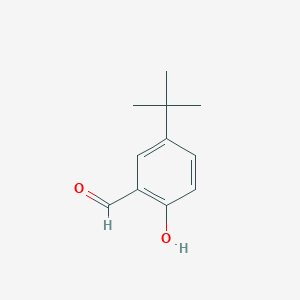
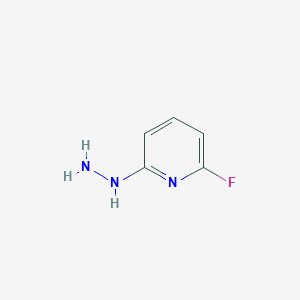
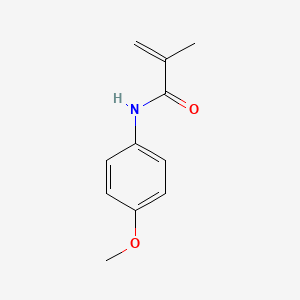

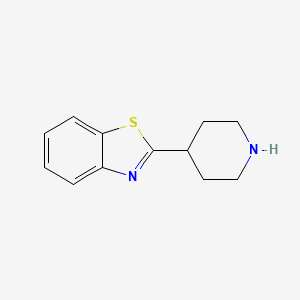
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
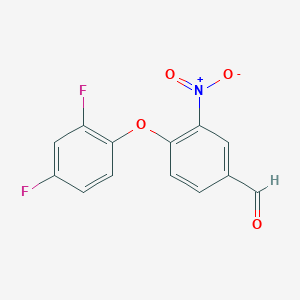
![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)